molecular formula C7H6N2 B1281369 3-Ethynylpyridin-2-amine CAS No. 67346-74-1

3-Ethynylpyridin-2-amine

Cat. No. B1281369
CAS RN: 67346-74-1
M. Wt: 118.14 g/mol
InChI Key: DQEVAYRCQIJNJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Ethynylpyridin-2-amine involves various strategies, including stereoselective processes and nucleophilic additions. For instance, the preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic development, utilizes an asymmetric Michael addition followed by a stereoselective alkylation to yield the desired compound . Similarly, the synthesis of cyclic dehydro-α-amino acid derivatives is achieved through the addition of amines to β,γ-unsaturated keto esters, demonstrating the versatility of nucleophilic addition reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Ethynylpyridin-2-amine has been elucidated using various spectroscopic techniques and X-ray diffraction. For example, the crystal and molecular structure of 3-(2-amino-pyridinium)-propionate monohydrate was determined, revealing intermolecular hydrogen bonding and the formation of planar zigzag chains . Additionally, the structure of 3-Chloropyridin-2-amine shows intermolecular hydrogen bonding and Cl⋯Cl interactions, which are significant for understanding the compound's properties .

Chemical Reactions Analysis

The reactivity of pyridin-2-amine derivatives is highlighted by their ability to form various chemical bonds and structures. The stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with amines results in N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration, showcasing the compounds' potential in stereoselective synthesis . Furthermore, the domino reaction of 3-(2-formylphenoxy)propenoates and amines leads to the novel synthesis of N-substituted 1,4-dihydropyridines, indicating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridin-2-amine derivatives are influenced by their molecular structures. For instance, the crystal structure of 4-Methyl-N-(3-methylphenyl)pyridin-2-amine reveals a twisted conformation with specific dihedral angles and the presence of N—H⋯N hydrogen bonds, which affect the compound's packing and interactions . These structural features are crucial for understanding the physical properties, such as solubility and melting points, as well as the chemical reactivity of these compounds.

Scientific Research Applications

  • Chemical Synthesis

    • 3-Ethynylpyridin-2-amine is used in the synthesis of various chemical compounds . For instance, it’s used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions are mild and metal-free, and the products can be further transferred to other skeletons .
  • Pharmaceutical Research

    • This compound plays a role in the development of new drugs . For example, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions .
  • Medicinal Chemistry

    • 3-Ethynylpyridin-2-amine is used in medicinal chemistry for the synthesis of various biologically active compounds . For instance, it’s used in the synthesis of imidazo[1,2-a]pyridine analogues, which have shown significant activity against multidrug-resistant tuberculosis .
  • Biological Research

    • This compound is used in biological research, particularly in the study of various diseases . For example, it’s used in cancer biology, endocrinology and hormones, immunology/inflammation, neuroscience, and other signal transduction studies .
  • Drug Discovery

    • 3-Ethynylpyridin-2-amine is used in drug discovery processes . For instance, it’s used in the discovery and optimization of a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines, which are orally bioavailable, selective, and potent ATP-independent Akt inhibitors .
  • Molecular Biology

    • While there’s no specific information available on the use of 3-Ethynylpyridin-2-amine in molecular biology, amino acids, which include amines, are fundamental to this field . They are the building blocks for proteins found in all living cells and contribute to diverse processes, including neurotransmission and a variety of signaling pathways .
  • Synthesis Routes

    • There are various synthesis routes for 3-Ethynylpyridin-2-amine, each with its own unique experimental details and outcomes. These routes can be used to produce the compound in a laboratory setting, which can then be used in a variety of applications.
  • NMR, HPLC, LC-MS, UPLC Studies

    • 3-Ethynylpyridin-2-amine is used in various analytical techniques, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) .
  • 5-Chloro-3-Ethynylpyridin-2-Amine Synthesis

    • 3-Ethynylpyridin-2-amine is used in the synthesis of 5-chloro-3-ethynylpyridin-2-amine . This compound has similar properties to 3-Ethynylpyridin-2-amine and can be used in similar applications .
  • Amino–yne Click Chemistry

    • 3-Ethynylpyridin-2-amine can be used in amino–yne click chemistry . This type of click chemistry has been rapidly developed in recent years . The spontaneous amino–yne click reaction stands out due to its spontaneity of reactions, ubiquity of amines, and cleavability of products with specific stimuli . This reaction has become a useful tool for scientists in various fields, including surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .
  • Selective COX-2 Inhibitors

    • 3-Ethynylpyridin-2-amine can be used in the design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors . These inhibitors have an important position in medicinal chemistry . Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency and selectivity against COX-2 enzyme .
  • Synthesis Routes

    • There are various synthesis routes for 3-Ethynylpyridin-2-amine, each with its own unique experimental details and outcomes. These routes can be used to produce the compound in a laboratory setting, which can then be used in a variety of applications.

Safety And Hazards

3-Ethynylpyridin-2-amine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

Future Directions

While specific future directions for 3-Ethynylpyridin-2-amine are not available, research in the field of amines is ongoing, with a focus on developing new antipsychotics .

properties

IUPAC Name

3-ethynylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-4-3-5-9-7(6)8/h1,3-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEVAYRCQIJNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497524
Record name 3-Ethynylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylpyridin-2-amine

CAS RN

67346-74-1
Record name 3-Ethynyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67346-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-trimethylsilanyl ethinyl-pyridin-2-ylamine described in Preparation Example 1-1-4 (28.1 g, 148 mmoL) in tetrahydrofuran (300 mL) was added tetrabutyl ammonium fluoride (1M tetrahydrofuran solution, 20 mL, 20 mmol), which was stirred at room temperature for 15 minutes. To the reaction solution was added water and extracted four times with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and the solvent thereof was evaporated under a reduced pressure. The residue was purified by silica gel chromatography (heptane:ethyl acetate=1:1 then 1:2) to obtain the title compound (16.4 g).
Name
3-trimethylsilanyl ethinyl-pyridin-2-ylamine
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Synthesis routes and methods II

Procedure details

To a solution of 3-trimethylsilanylethynyl-pyridin-2-ylamine (28.1 g, 148 mmoL) described in Manufacturing Example 1-2-2 in tetrahydrofuran (300 mL) was added tetrabutylammonium fluoride (1 M tetrahydrofuran solution, 20 mL, 20 mmol), which was stirred for 15 minutes at room temperature. Water was added to the reaction solution, which was then extracted with ethyl acetate 4 times. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel chromatography (heptane:ethyl acetate=1:1 then 1:2) to obtain the title compound (16.4 g, 93.7%).
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28.1 g
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20 mL
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Yield
93.7%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a THF (120 mL) solution of 3-trimethylsilanylethynyl-pyridin-2-ylamine (5.9 g) described in Manufacturing Example 1-1 was added tetrabutylammonium fluoride (34 mL: 1M THF solution) at 0° C., which was stirred for 25 minutes at room temperature. Water was added at 0° C. to the reaction solution, which was then extracted with ethyl acetate. The organic layer was washed with water and saturated brine, then dried over anhydrous magnesium sulfate, and filtered, after which the filtrate was concentrated under a reduced pressure. The residue was purified by silica gel chromatography (heptane:ethyl acetate=1:1) to obtain the titled compound (2.3 g).
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120 mL
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34 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Meng, H Xu, R Liu, Y Zheng, S Huang - Green Chemistry, 2022 - pubs.rsc.org
… Remarkably, 3-ethynylpyridin-2-amine delivered the azaindoline product 3ai in 38% yield. Further, other 2-ethynylanilines containing electron-rich arylsulfonamide, electron-poor …
Number of citations: 9 pubs.rsc.org
BR Bellenie, E Hall, I Bruce, M Spendiff… - Journal of Medicinal …, 2021 - ACS Publications
… with water and brine; the organic layer was separated, dried over MgSO4, and filtered, and the solvent was removed under reduced pressure to yield 5-bromo-3-ethynylpyridin-2-amine …
Number of citations: 4 pubs.acs.org
M Teng, W Lu, KA Donovan, J Sun… - Journal of Medicinal …, 2021 - ACS Publications
… Following the same procedure as compound 1 using 3-ethynylpyridin-2-amine instead of R1, compound 8 (13.6 mg, 38% yield) was prepared as a white solid. H NMR (500 MHz, DMSO…
Number of citations: 14 pubs.acs.org
R Thakare, A Dasgupta, S Chopra - Drugs of the Future, 2021 - access.portico.org
… Finally, cyclization of intermediate (VIII) with 3-ethynylpyridin-2-amine (IX) in the presence of … b) N-Protection of 3-ethynylpyridin-2-amine (XI) with Boc2O in the presence of Et3N and …
Number of citations: 2 access.portico.org

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